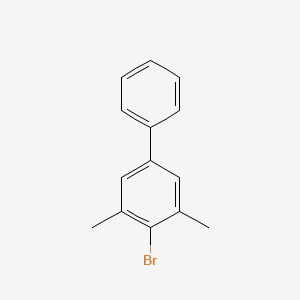

4-Bromo-3,5-dimethyl-1,1'-biphenyl

Vue d'ensemble

Description

“4-Bromo-3,5-dimethyl-1,1’-biphenyl” is a chemical compound with the molecular formula C12H9Br . It is also known by other names such as Biphenyl, 4-bromo-; p-Bromobiphenyl; p-Phenylbromobenzene; 4-Biphenyl bromide; 4-Bromobiphenyl; 4-Bromodiphenyl; p-Bromodiphenyl; 4-Bromo-1,1’-biphenyl; 4-Brom-biphenyl .

Molecular Structure Analysis

The molecular structure of “4-Bromo-3,5-dimethyl-1,1’-biphenyl” consists of two benzene rings linked at the [1,1’] position with a bromine atom attached to the 4th carbon and two methyl groups attached to the 3rd and 5th carbons .Chemical Reactions Analysis

While specific chemical reactions involving “4-Bromo-3,5-dimethyl-1,1’-biphenyl” are not available, biphenyl compounds in general are known to undergo various chemical reactions. For example, they can undergo catalytic protodeboronation .Physical And Chemical Properties Analysis

The molecular weight of “4-Bromo-3,5-dimethyl-1,1’-biphenyl” is 233.104 . Other physical and chemical properties such as boiling point and fusion temperature are also available .Applications De Recherche Scientifique

Trypanocidal and Antibacterial Activities

4-Bromo-3,5-dimethyl-1,1'-biphenyl derivatives exhibit notable trypanocidal and antibacterial properties. Derivatives of this compound have been synthesized and tested for their effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease, and Escherichia coli, showing promising results (de Conti et al., 1996). Additionally, the antimycobacterial activities of these derivatives against strains of Mycobacterium sp. including M. tuberculosis, as well as their cytotoxicity on V79 cells, have been explored (de Souza et al., 2001).

Pharmaceutical Uses

Biphenyl-based compounds, including those derived from this compound, are significant in the treatment of hypertension and inflammation. Novel biphenyl ester derivatives have been synthesized, exhibiting anti-tyrosinase activities which are crucial in pharmaceutical developments (Kwong et al., 2017).

Chemical Synthesis and Crystallography

The compound plays a role in chemical synthesis and crystallography. Studies have focused on the synthesis of biphenyl derivatives and their crystal structures, exploring their potential in various fields like organic chemistry and materials science (Elsom et al., 2003).

Environmental Impact Study

This compound and its derivatives have been evaluated for their environmental impact. Research has been conducted on the combustion of electronic waste containing brominated derivatives, assessing their estrogenic activity and potential toxicological risk (Owens et al., 2007).

Anti-proliferative Effects in Cancer Research

The derivatives of this compound have shown promising anti-proliferative effects on cancer cells. This is exemplified by a study where novel phosphorus heterocycles derived from the compound exhibited high anti-proliferative effect, suggesting potential applications in cancer therapy (Yamada et al., 2010).

Antiviral Research

Research has also explored the antiviral potential of biphenyl derivatives. Studies have shown that certain brominated hexahydroxybiphenyl derivatives can be potent anti-HIV agents, highlighting the compound's significance in antiviral research (Xie et al., 1995).

Safety and Hazards

Mécanisme D'action

Target of Action

Biphenyl compounds often interact with various enzymes and receptors in the body due to their aromatic nature .

Mode of Action

Brominated biphenyls are known to undergo reactions at the benzylic position, including free radical bromination and nucleophilic substitution . This suggests that 4-Bromo-3,5-dimethyl-1,1’-biphenyl may interact with its targets through similar mechanisms.

Biochemical Pathways

Brominated biphenyls are known to be involved in various biochemical processes, including oxidative stress and disruption of endocrine signaling .

Pharmacokinetics

Similar brominated biphenyl compounds are known to have good absorption and distribution due to their lipophilic nature . They are metabolized primarily in the liver and excreted via the bile and urine .

Result of Action

Brominated biphenyls are known to cause various biological effects, including cytotoxicity, genotoxicity, and endocrine disruption .

Action Environment

The action, efficacy, and stability of 4-Bromo-3,5-dimethyl-1,1’-biphenyl can be influenced by various environmental factors. These include temperature, pH, and the presence of other substances that can interact with the compound . For example, the compound’s reactivity and stability can be affected by the presence of light, oxygen, and certain metal ions .

Propriétés

IUPAC Name |

2-bromo-1,3-dimethyl-5-phenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Br/c1-10-8-13(9-11(2)14(10)15)12-6-4-3-5-7-12/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBGLZCFMKVODIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B3282739.png)

![[(2-Bromo-benzyl)-methyl-amino]-acetic acid](/img/structure/B3282777.png)

![3-Methoxycarbonylbicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B3282780.png)

![[6-(Chloromethyl)-6,9-dihydroxy-9-methyl-3-methylidene-2-oxo-3a,4,5,6a,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B3282803.png)